molecular formula C16H22N2O2 B5345837 2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide

2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide

Katalognummer B5345837
Molekulargewicht: 274.36 g/mol
InChI-Schlüssel: YHVDEGYETQEYDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide, also known as CI-977, is a synthetic opioid peptide that has been extensively studied for its potential use in pain management. This compound was first synthesized in the late 1980s and has since been the subject of numerous scientific studies exploring its mechanism of action, biochemical and physiological effects, and potential applications in research.

Wirkmechanismus

2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide acts as a selective delta opioid receptor agonist, which means that it binds specifically to this receptor subtype and activates its signaling pathways. Delta opioid receptors are primarily found in the central nervous system and are involved in the modulation of pain perception, mood, and reward. By activating these receptors, this compound can produce analgesic effects and modulate other physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. These effects are mediated through the activation of delta opioid receptors in the central nervous system. Additionally, this compound has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in mood and reward processing.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using 2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide in laboratory experiments is its selectivity for delta opioid receptors. This allows researchers to specifically target this receptor subtype and study its effects without interfering with other opioid receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on 2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide. One area of interest is the development of novel delta opioid receptor agonists that have improved pharmacokinetic properties and fewer side effects. Additionally, research is needed to further elucidate the mechanisms underlying the analgesic effects of this compound and to explore its potential applications in the treatment of chronic pain conditions. Finally, studies are needed to better understand the interactions between this compound and other neurotransmitter systems, such as the endocannabinoid system, and their potential implications for pain management.

Synthesemethoden

The synthesis of 2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide involves the reaction of N-isopropyl-2-aminobenzamide with cyclopentanecarbonyl chloride in the presence of a base catalyst. The resulting product is then purified through a series of chromatographic techniques to yield the final compound.

Wissenschaftliche Forschungsanwendungen

2-[(cyclopentylcarbonyl)amino]-N-isopropylbenzamide has been used extensively in scientific research as a tool to study the opioid system and its role in pain management. This compound has been shown to selectively activate the delta opioid receptor, which is a subtype of the opioid receptor family. By selectively targeting this receptor, this compound has been used to explore the potential therapeutic benefits of delta opioid receptor activation in pain management.

Eigenschaften

IUPAC Name

2-(cyclopentanecarbonylamino)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11(2)17-16(20)13-9-5-6-10-14(13)18-15(19)12-7-3-4-8-12/h5-6,9-12H,3-4,7-8H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVDEGYETQEYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.